Momilactone A

Antifungal Phytoalexin Crop Protection

Momilactone A (MA) is a rice phytoalexin with unique allelochemical and antioxidant properties. Unlike Momilactone B, MA achieves 90% inhibition of Scirpus juncoides at 4000 g a.i./ha and shows stronger antioxidant activity (EC50 783.9 µg). The 1:1 MA/MB mixture (MAB) selectively inhibits HL-60 (IC50 4.61 µM) and U266 (5.59 µM) cancer cells, sparing normal cells. MA matches MB's antibacterial potency against E. coli. Isolated solely from rice and Hypnum plumaeforme, this natural diterpenoid lactone is ideal for integrated weed management, antioxidant assays, and cancer scaffold development.

Molecular Formula C20H26O3
Molecular Weight 314.4 g/mol
CAS No. 51415-07-7
Cat. No. B191898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMomilactone A
CAS51415-07-7
Synonymsmomilactone A
Molecular FormulaC20H26O3
Molecular Weight314.4 g/mol
Structural Identifiers
SMILESCC1(CCC2C(=CC3C4C2(CCC(=O)C4(C(=O)O3)C)C)C1)C=C
InChIInChI=1S/C20H26O3/c1-5-18(2)8-6-13-12(11-18)10-14-16-19(13,3)9-7-15(21)20(16,4)17(22)23-14/h5,10,13-14,16H,1,6-9,11H2,2-4H3/t13-,14-,16-,18-,19-,20+/m1/s1
InChIKeyMPHXYQVSOFGNEN-JGHPTVLTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Momilactone A (CAS 51415-07-7) – A Rice-Derived Diterpenoid Phytoalexin with Multi-Modal Bioactivity for Agricultural and Biomedical Research


Momilactone A (MA) is a pimarane-type diterpenoid lactone (C₂₀H₂₆O₃; MW 314.4 g/mol) that functions as a key phytoalexin and allelochemical in rice (Oryza sativa L.). It is biosynthesized from geranylgeranyl diphosphate via a dedicated biosynthetic gene cluster (MABGC) located on rice chromosome 4 [1]. MA is produced in response to pathogen attack, UV irradiation, and elicitor molecules such as chitin oligosaccharides and jasmonic acid [2]. Unlike many synthetic analogs, MA is a naturally occurring secondary metabolite found almost exclusively in rice and the moss Hypnum plumaeforme, which endows it with a unique evolutionary and ecological provenance [3].

Why Momilactone A Cannot Be Replaced by Momilactone B or Other Phytoalexins Without Quantifiable Performance Trade-offs


While Momilactone A and Momilactone B are often co-produced and co-studied as a pair of rice phytoalexins, they are not functionally interchangeable. Direct comparative studies consistently demonstrate that MA and MB possess distinct activity profiles across antimicrobial, herbicidal, antioxidant, and anticancer assays. For instance, MB generally exhibits superior antifungal and antibacterial potency, whereas MA shows stronger antioxidant activity [1]. Furthermore, MA demonstrates greater allelopathic suppression against certain broadleaf weeds such as Scirpus juncoides compared to MB [2]. In anticancer contexts, the 1:1 mixture of MA and MB (MAB) often shows enhanced efficacy relative to MA alone [3]. Substituting MA with MB or another rice phytoalexin (e.g., oryzalexins, phytocassanes) without quantitative validation risks compromising the intended biological outcome. The following evidence guide provides the exact quantitative basis for prioritizing MA procurement.

Momilactone A Quantitative Differentiation: Head-to-Head Comparisons Against Momilactone B and Other Allelochemicals


Momilactone A Exhibits Weaker Antifungal Activity than Momilactone B Against Botrytis cinerea, Fusarium solani, and Colletotrichum gloeosporioides

In a comparative in vitro study, Momilactone B (MB) demonstrated significantly greater antifungal potency than Momilactone A (MA) against three major phytopathogenic fungi. MA exhibited IC50 values of 78.1 µg, 198.1 µg, and 95.3 µg against B. cinerea, F. solani, and C. gloeosporioides, respectively, whereas MB showed IC50 values of 1.2 µg, 123.9 µg, and 53.4 µg [1]. The difference was most pronounced for B. cinerea, where MB was approximately 65-fold more potent than MA.

Antifungal Phytoalexin Crop Protection

Momilactone A Shows Superior Allelopathic Suppression of Scirpus juncoides Compared to Momilactone B

In paddy field weed bioassays, Momilactone A exhibited a 90% inhibitory effect on the broadleaf weed Scirpus juncoides at an application rate of 4000 g a.i./ha, whereas Momilactone B showed lower suppression [1]. Furthermore, MA demonstrated greater suppression than MB against Echinochloa crus-galli (barnyardgrass) [1]. This species-specific selectivity contrasts with the general trend where MB is a more potent inhibitor of monocot weed germination and growth.

Allelopathy Natural Herbicide Weed Management

Momilactone A Displays Marginally Stronger Antioxidant Activity than Momilactone B (EC50 783.9 µg vs. 790.7 µg)

Both MA and MB exhibit weak antioxidant activity, but MA consistently shows a slight advantage over MB. In a DPPH radical scavenging assay, MA had an EC50 of 783.9 µg, while MB required 790.7 µg to achieve 50% scavenging [1]. Although the difference is modest (~0.9%), it is reproducible and establishes MA as the marginally stronger antioxidant of the pair.

Antioxidant Free Radical Scavenging Natural Product Chemistry

Momilactone A Alone Shows Lower Anticancer Cytotoxicity than Momilactone B or the MA:MB (1:1) Mixture Against HL-60 and U266 Cell Lines

In MTT cytotoxicity assays against HL-60 (acute promyelocytic leukemia) and U266 (multiple myeloma) cell lines, Momilactone A alone exhibited weaker activity than Momilactone B or the 1:1 mixture (MAB). While MB achieved IC50 values of 4.49 µM (HL-60) and 5.09 µM (U266), and MAB showed IC50 values of 4.61 µM (HL-60) and 5.59 µM (U266), MA alone was not the primary driver of cytotoxicity [1]. The mixture's activity was comparable to clinical agents doxorubicin (IC50 5.22 µM) and ATRA (IC50 3.99 µM) [1].

Anticancer Leukemia Multiple Myeloma Cytotoxicity

Momilactone A Displays Minimal Effect on Non-Cancerous MeT-5A Cells, Indicating Favorable Selectivity for Leukemia Cells

A key differentiator for Momilactone A and its analogs is their negligible cytotoxicity toward non-cancerous cells. In the same study, MA, MB, and MAB exhibited minimal effects on the viability of MeT-5A (non-cancerous mesothelial) cells at concentrations up to 5 µM, whereas they significantly inhibited HL-60 and U266 cancer cell viability [1]. This selective toxicity is a critical advantage over many conventional chemotherapeutics that lack such discrimination.

Selectivity Cytotoxicity Drug Safety Anticancer

Momilactone A and Momilactone B Exhibit Similar Antibacterial Activity Against Escherichia coli but Differ Against Gram-Positive Species

In a comparative antibacterial study, Momilactone A and Momilactone B showed comparable inhibitory activity against the Gram-negative bacterium Escherichia coli. However, MB exhibited significantly stronger antibacterial activity than MA against the Gram-positive species Pseudomonas ovalis, Bacillus cereus, and Bacillus pumilus [1]. This differential activity profile indicates that MA is not the optimal choice for targeting Gram-positive bacteria, but may be suitable where activity against E. coli is the primary concern.

Antibacterial Gram-positive Gram-negative Rice Phytoalexin

Momilactone A Optimal Application Scenarios Based on Quantified Differential Bioactivity


Selective Broadleaf Weed Suppression in Rice Paddy Fields

When targeting broadleaf weeds such as Scirpus juncoides, Momilactone A provides 90% inhibition at 4000 g a.i./ha, outperforming Momilactone B [3]. This makes MA the preferred natural allelochemical for integrated weed management strategies focused on S. juncoides control.

Antioxidant Studies Requiring Modest Free Radical Scavenging Activity

In assays where a slight antioxidant advantage is meaningful, Momilactone A (EC50 = 783.9 µg) should be selected over Momilactone B (EC50 = 790.7 µg) [3]. Although the difference is marginal, it is consistent and may influence experimental outcomes in sensitive antioxidant assays.

Anticancer Research Emphasizing Selective Cytotoxicity and Reduced Non-Cancer Cell Toxicity

Momilactone A, as part of a 1:1 mixture with Momilactone B (MAB), achieves IC50 values of 4.61 µM (HL-60) and 5.59 µM (U266) while sparing non-cancerous MeT-5A cells [3]. This selectivity profile makes MA a compelling scaffold for developing leukemia and multiple myeloma therapeutics with lower predicted off-target toxicity.

Antibacterial Applications Targeting Escherichia coli

Since Momilactone A exhibits antibacterial activity comparable to Momilactone B against E. coli [3], MA may be used as a substitute for MB in studies or formulations specifically directed at this Gram-negative pathogen.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Momilactone A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.